Compound Description: This compound is a nucleoside analog containing a 7-deazapurine base with a bulky iodo substituent. The research investigates its structural properties, focusing on the N-glycosidic bond torsion angle and the deviations of the iodo substituent and the amino group from the 7-deazapurine plane. [, ]
Relevance: This compound shares the core 7-iodo-7H-pyrrolo[2,3-d]pyrimidine structure with the main compound. The key difference lies in the presence of a ribofuranosyl group attached to the N9 nitrogen, making it a nucleoside analog. [, ]
4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Compound Description: This compound serves as a central building block in several studies exploring novel Janus Kinase (JAK) inhibitors. [, ] It acts as a scaffold for introducing various substituents to optimize JAK inhibitory activity. [, ] Furthermore, this compound exhibits cytotoxic effects against the human leukemia K562 cell line, suggesting potential as a therapeutic agent for leukemia treatment. []
Relevance: This compound is closely related to 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine with an additional chloro substituent at the 4-position of the pyrrolo[2,3-d]pyrimidine ring. [, ]
Compound Description: This research delves into the molecular structure of this compound, examining the ribofuranosyl-pyrrolo O—C—N—C torsion angle, bond lengths, and intramolecular hydrogen bonding. []
Relevance: This compound shares the 5-iodo-7H-pyrrolo[2,3-d]pyrimidine core with the main compound. An amino group is present at the 4-position. The addition of a 5-methyltetrahydrofuran-3,4-diol moiety at the N7 position distinguishes this compound. []
Compound Description: This study investigates the crystal structure of this compound, analyzing its conformation, bond lengths, and intermolecular hydrogen bonding patterns. []
Relevance: This compound is another example of a nucleoside analog built upon the 5-iodo-7H-pyrrolo[2,3-d]pyrimidine scaffold and possessing an amino group at the 4-position. It features a 4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol substituent at the N7 position, differentiating it from the main compound. []
Compound Description: This study focuses on the synthesis and characterization of various transition metal complexes with this compound as a ligand. The research highlights the antimicrobial and antioxidant potential of these complexes. []
Relevance: This compound shares the core 7H-pyrrolo[2,3-d]pyrimidine structure with 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine. The key structural difference is the presence of a 4-[(2E)-2-benzylidenehydrazinyl] substituent, contributing to its metal-chelating properties. []
Compound Description: This series of compounds represent reversible FGFR inhibitors designed to overcome gatekeeper mutations, particularly in hepatocellular carcinoma. They exhibit potent FGFR inhibition, favorable pharmacokinetic profiles, and in vivo antitumor activity. []
Relevance: These compounds share the core 7H-pyrrolo[2,3-d]pyrimidine structure with the main compound. The presence of a 2-amino and a 7-sulfonyl group differentiates this series from 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine. []
Compound Description: This group of compounds acts as potent inhibitors of thymidylate synthase (TS), exhibiting antitumor activity. Researchers designed them as alternatives to traditional folate-based TS inhibitors to circumvent resistance and toxicity. []
Relevance: These compounds belong to the broader class of 7H-pyrrolo[2,3-d]pyrimidine derivatives, sharing a similar core structure with 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine. They feature a characteristic 2-amino-6-methyl-3,4-dihydro-4-oxo-5-thiobenzoyl substitution pattern on the pyrrolo[2,3-d]pyrimidine scaffold. []
Compound Description: This series of compounds was synthesized and evaluated for its antimicrobial, antioxidant, and anticancer activities. Some derivatives exhibited promising results against the MCF-7 cell line for breast cancer, bacterial strains, and in DPPH antioxidant assays. []
Relevance: These compounds are structurally related to 5-Iodo-7H-pyrrolo[2,3-d]pyrimidine through their shared 7H-pyrrolo[2,3-d]pyrimidine core. They are characterized by a 2-chloro and a 7-cyclopentyl substituent, differentiating them from the main compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cu-ATSM is a copper-containing compound with diverse biological activities. It inhibits ferroptotic cell death induced by RSL3, erastin, or iron(II) (EC50s = 134, 169, and 171 nM, respectively), as well as RSL3-, erastin-, or iron-induced lipid peroxidation in N27 rat mesencephalic cells when used at a concentration of 1 µM. Cu-ATSM (30 mg/kg per day) increases mutant superoxide dismutase (SOD1G37R) protein levels, metalation, and activity in the spinal cord in the SOD1G37R transgenic mouse model of amyotrophic lateral sclerosis (ALS). It also increases the number of α-motor neurons and reduces oxidatively modified proteins in the spinal cord, as well as increases the latency to fall in the rotarod test in the same ALS mouse model. Cu-ATSM containing positron-emitting copper isotopes has been used in PET imaging applications for selective labeling of hypoxic tissue. The metallo-protein Cu/Zn-superoxide dismutase (SOD1) is a ubiquitous enzyme responsible for scavenging superoxide radicals. Mutations in SOD1, which alter its metal binding capacity and can result in protein misfolding and aggregation, have been linked to familial amyotrophic lateral sclerosis (ALS). Cu-ATSM is an orally bioavailable, blood-brain barrier permeable complex that has traditionally been used in cellular imaging experiments to selectively label hypoxic tissue via its susceptibility to reduction by oxygen-depleted mitochondria. More recently, Cu-ATSM has been reported to improve locomotor function and survival in a transgenic ALS mouse model by delivering copper specifically to cells in the spinal cords of mice producing misfolded SOD1 proteins. Copper chaperone for SOD (CCS) is presumed to utilize the copper from Cu-ATSM to prevent misfolding of the SOD1 protein.
A major metabolite of Irinotecan. Apc belongs to the class of organic compounds known as camptothecins. These are heterocyclic compounds comprising a planar pentacyclic ring structure, that includes a pyrrolo[3, 4-beta]-quinoline moiety (rings A, B and C), conjugated pyridone moiety (ring D) and one chiral center at position 20 within the alpha-hydroxy lactone ring with (S) configuration (the E-ring). Apc is considered to be a practically insoluble (in water) and relatively neutral molecule. Apc has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. APC can be biosynthesized from irinotecan; which is catalyzed by the enzyme cytochrome P450 3A4. In humans, Apc is involved in the irinotecan action pathway and the irinotecan metabolism pathway. APC is a pyranoindolizinoquinoline.